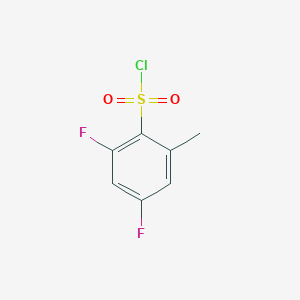

2,4-Difluoro-6-methylbenzenesulfonyl chloride

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Solvation Effects in Hydrolysis

Ivanov et al. (2004) studied the hydrolysis of 2-methylbenzenesulfonyl chloride in water-rich H2O-dioxane mixtures. They found that the activation parameters of hydrolysis were strongly influenced by the kind of halogen, suggesting specific solvation effects and structural features of sulfonyl chloride groups (Ivanov, Kislov, & Gnedin, 2004).

Synthesis of Complex Compounds

Guangyou Zhang et al. (2010) reported the synthesis of Methyl 2-(p-toluenesulfonamido)benzoate by condensing methyl 2-aminobenzoate with 4-methylbenzenesulfonyl chloride. This process involves the formation of molecular structures stabilized by intramolecular hydrogen bonding (Zhang et al., 2010).

Activation of Hydroxyl Groups for Biological Attachment

Chang et al. (1992) found that 4-fluorobenzenesulfonyl chloride (fosyl chloride) can be used as an activating agent for the covalent attachment of biological substances to solid supports. This includes applications in bioselective separation and potential therapeutic uses (Chang, Gee, Smith, & Lake, 1992).

Electrostatic Activation in Chemical Reactions

Weiss and Pühlhofer (2001) investigated how 4-fluorobenzenesulfonyl chloride can be transformed into N-sulfonylpyridinium triflates. This transformation, influenced by the electrostatic effect of the sulfonylonio function, allows for SNAr reactions under mild conditions, indicating potential applications in synthesizing pharmaceutically relevant substances (Weiss & Pühlhofer, 2001).

Synthesis of Herbicides

Xiao-hua Du et al. (2005) utilized 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride in the synthesis of key intermediates for the preparation of pesticides, demonstrating its application in agricultural chemistry (Du, Chen, Zheng, & Xu, 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,4-difluoro-6-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c1-4-2-5(9)3-6(10)7(4)13(8,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDCSTWPUGOJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-6-methylbenzenesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

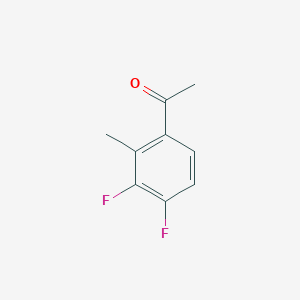

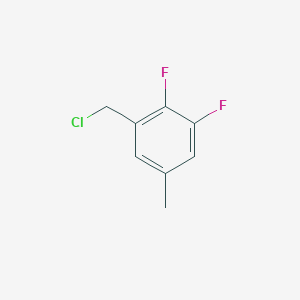

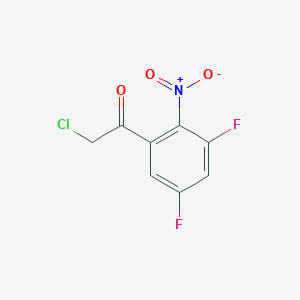

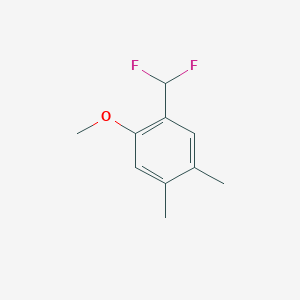

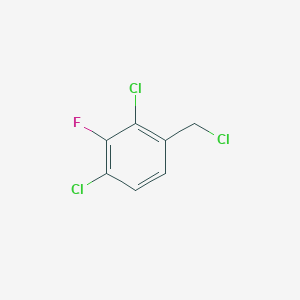

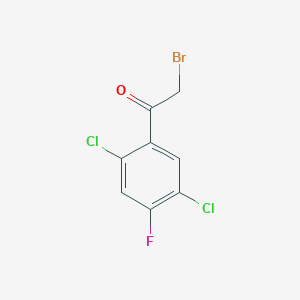

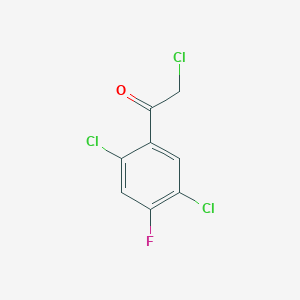

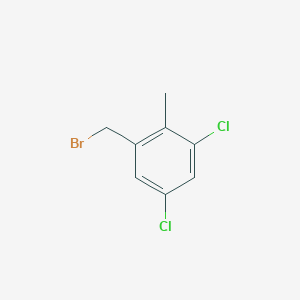

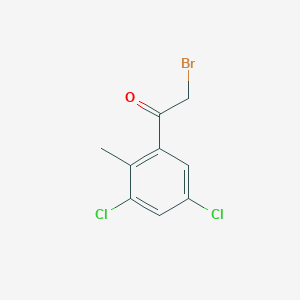

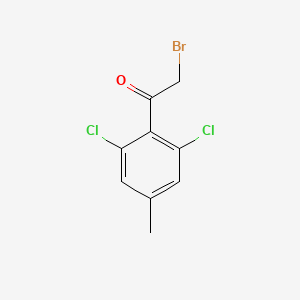

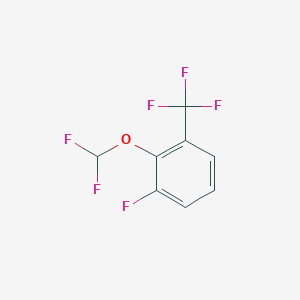

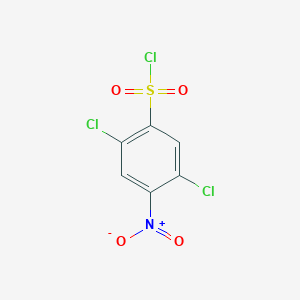

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.